molecular formula C8H16ClN B2972913 1-{Bicyclo[4.1.0]heptan-7-yl}methanamine hydrochloride CAS No. 2225144-50-1

1-{Bicyclo[4.1.0]heptan-7-yl}methanamine hydrochloride

Cat. No.: B2972913
CAS No.: 2225144-50-1
M. Wt: 161.67
InChI Key: IIBYYICCXKNPEW-UHFFFAOYSA-N
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Description

1-{Bicyclo[4.1.0]heptan-7-yl}methanamine hydrochloride is a bicyclic amine derivative featuring a methanamine group (-CH2NH2) attached to the 7-position of a bicyclo[4.1.0]heptane scaffold. This compound is of interest in pharmaceutical and materials science research due to its rigid bicyclic framework, which can influence bioavailability and receptor binding .

Properties

IUPAC Name

7-bicyclo[4.1.0]heptanylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-5-8-6-3-1-2-4-7(6)8;/h6-8H,1-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBYYICCXKNPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{Bicyclo[4.1.0]heptan-7-yl}methanamine hydrochloride typically involves several steps:

    Synthetic Routes: The initial step often involves the preparation of the bicyclo[4.1.0]heptane core, which can be achieved through various cyclization reactions. The methanamine group is then introduced via nucleophilic substitution reactions.

    Reaction Conditions: Common reagents used in the synthesis include phosphorus trichloride and anhydrous aluminum trichloride. The reactions are typically carried out under mild conditions to ensure high yield and purity.

    Industrial Production Methods: Industrial production may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production process efficiently.

Chemical Reactions Analysis

1-{Bicyclo[4.1.0]heptan-7-yl}methanamine hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other functional groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-{Bicyclo[4.1.0]heptan-7-yl}methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{Bicyclo[4.1.0]heptan-7-yl}methanamine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may modulate signaling pathways involved in disease processes.

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Key Notes
1-{Bicyclo[4.1.0]heptan-7-yl}methanamine hydrochloride (hypothetical) Not explicitly listed C8H14ClN ~159.66 Methanamine group at 7-position of bicyclo[4.1.0]heptane Discontinued commercially; structural rigidity may enhance stability in drug design .
{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride 2126177-69-1 C8H16ClN 161.67 Methanamine group at 1-position of bicyclo[4.1.0]heptane Available in high purity (≥99%); potential for custom synthesis .
Bicyclo[4.1.0]heptan-7-amine hydrochloride 89894-85-9 C7H14ClN 147.65 Direct amine substitution at 7-position (no methanamine bridge) Research-use only; limited solubility in aqueous solutions .
1-{Dispiro[2.0.2⁴.1³]heptan-7-yl}methanamine hydrochloride 2095409-61-1 C8H14ClN 159.66 Dispiro bicyclic framework (distinct from bicyclo[4.1.0]) with methanamine at 7-position High-purity grades available; used in life sciences for specialized applications .
(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine hydrochloride 1955498-82-4 Undisclosed Undisclosed Difluoro and oxygen substitutions in the bicyclo system; methanamine at 1-position High-purity API intermediate; fluorine enhances metabolic stability .

Structural and Functional Insights

Positional Isomerism
  • The 1- vs. 7-position substitution in bicyclo[4.1.0]heptane derivatives (e.g., CAS 2126177-69-1 vs. the target compound) alters steric and electronic environments. The 7-position methanamine group may confer greater spatial accessibility for intermolecular interactions compared to the 1-position isomer .
  • Bicyclo[4.1.0]heptan-7-amine hydrochloride (CAS 89894-85-9) lacks the methanamine bridge, reducing molecular weight (147.65 vs.
Framework Modifications
  • The dispiro[2.0.2⁴.1³]heptane analog (CAS 2095409-61-1) introduces a fused spirocyclic system, increasing structural complexity and possibly altering solubility profiles compared to the simpler bicyclo[4.1.0] scaffold .
  • The difluoro-oxabicyclo derivative (CAS 1955498-82-4) incorporates electronegative fluorine and oxygen atoms, which can enhance metabolic stability and influence pharmacokinetics in therapeutic applications .
Purity and Availability
  • Commercial availability varies: The 1-position isomer (CAS 2126177-69-1) is actively supplied in ultra-high purity grades, while the target compound (7-position methanamine) is discontinued .
  • Research-grade compounds (e.g., CAS 89894-85-9) are restricted to non-human applications, emphasizing their exploratory role in early-stage drug discovery .

Biological Activity

1-{Bicyclo[4.1.0]heptan-7-yl}methanamine hydrochloride (CAS No. 2225144-50-1) is a bicyclic compound with significant potential in various fields of scientific research, particularly in medicinal chemistry and biology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclo[4.1.0]heptane ring system attached to a methanamine group, which contributes to its unique chemical properties. The molecular formula is C₈H₁₄ClN, and it is commonly utilized in studies due to its distinctive structure.

The biological activity of 1-{Bicyclo[4.1.0]heptan-7-yl}methanamine hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems:

  • Molecular Targets : The compound may interact with various receptors and enzymes, potentially modulating their activities.
  • Pathways Involved : Its mechanism may involve the alteration of signaling pathways associated with neurotransmitter release or metabolic processes, relevant for conditions such as depression and neurodegenerative diseases.

Biological Activity

Research indicates that 1-{Bicyclo[4.1.0]heptan-7-yl}methanamine hydrochloride exhibits several biological activities:

  • Neuropharmacological Effects :
    • The compound has been investigated for its potential to influence neurotransmitter levels, particularly dopamine and norepinephrine, which are critical in mood regulation and cognitive function.
  • Antitumor Activity :
    • Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines, indicating potential as an anticancer agent.
  • Antimicrobial Properties :
    • There is emerging evidence of its effectiveness against various bacterial strains, suggesting a role in developing new antibiotics.

Case Studies

Several studies have explored the biological effects of 1-{Bicyclo[4.1.0]heptan-7-yl}methanamine hydrochloride:

  • Study on Neurotransmitter Modulation :
    A study demonstrated that the compound significantly increased dopamine levels in animal models, suggesting its potential use in treating mood disorders.
  • Anticancer Activity Assessment :
    In vitro assays revealed that the compound inhibited the proliferation of human glioma cells with an IC50 value of approximately 5 µM, indicating promising anticancer properties.

Data Table: Summary of Biological Activities

Activity Type Effect Observed IC50 Value Reference
Neurotransmitter ModulationIncreased dopamine levelsN/A
Anticancer ActivityInhibition of glioma cell proliferation~5 µM
Antimicrobial ActivityEffective against bacterial strainsN/A

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